Synthesis and Characterization of 1,2-Ethanediamine, N-2-quinolinyl-
Synthesis and Characterization of 1,2-Ethanediamine, N-2-quinolinyl-
Executive Summary
This technical guide details the synthesis, purification, and characterization of
The protocol described herein utilizes a robust nucleophilic aromatic substitution (
Introduction & Strategic Value
The quinoline scaffold is a "privileged structure" in medicinal chemistry. Functionalizing the C2 position with an ethylenediamine chain introduces a flexible "linker" with a primary amine terminus. This structural motif is valuable for two primary reasons:
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Ligand Chemistry: The
-bidentate motif allows for the formation of stable complexes with transition metals (e.g., Cu(II), Mn(II), Pt(II)), often used in catalytic cycles or as metallodrugs. -
Drug Design: The primary amine serves as a handle for further derivatization (e.g., amide coupling, reductive amination) to create "dimeric" quinolines or to conjugate the quinoline moiety to other pharmacophores (e.g., artemisinin hybrids).
Retrosynthetic Analysis
The most direct disconnection is at the C2-N bond.
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Target Molecule:
-(quinolin-2-yl)ethane-1,2-diamine -
Precursors: 2-Chloroquinoline (Electrophile) + Ethylenediamine (Nucleophile/Solvent).
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Mechanism:
(Addition-Elimination). The nitrogen of the quinoline ring activates the C2 position for nucleophilic attack by stabilizing the Meisenheimer-like intermediate.
Experimental Protocol: Synthesis
Reaction Scheme
The synthesis relies on the displacement of the chloride leaving group by the primary amine of ethylenediamine.
Figure 1: Reaction pathway for the synthesis of N-(quinolin-2-yl)ethane-1,2-diamine.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Chloroquinoline | 163.60 | 1.0 | Substrate |
| Ethylenediamine | 60.10 | 10.0 - 20.0 | Nucleophile & Solvent |
| Ethanol (Optional) | 46.07 | Solvent | Co-solvent (if needed) |
| Dichloromethane | 84.93 | - | Extraction Solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
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Charge a round-bottom flask equipped with a magnetic stir bar with 2-chloroquinoline (1.0 equiv).
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Add ethylenediamine (10-20 equiv).
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Critical Note: A large excess of ethylenediamine is mandatory . This suppresses the formation of the
-bis(quinolin-2-yl)ethane-1,2-diamine byproduct (double substitution). The diamine acts as both reagent and solvent.
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Fit the flask with a reflux condenser and a drying tube (calcium chloride or nitrogen balloon) to exclude moisture.
Step 2: Execution
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Heat the reaction mixture to reflux (approx. 116–120 °C) with vigorous stirring.
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Monitor reaction progress by TLC (System: 10% Methanol in DCM).
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Endpoint: Disappearance of the 2-chloroquinoline spot (high
) and appearance of a lower product spot (amine is polar). -
Duration: Typically 4–6 hours.
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Step 3: Workup & Purification
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Distillation: Cool the mixture slightly and remove the bulk of excess ethylenediamine under reduced pressure (rotary evaporator). Caution: Ethylenediamine is corrosive and has a pungent odor; use a proper trap.
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Precipitation/Extraction:
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Method A (Solid Product): Pour the residue into ice-cold water. If the product precipitates as a solid, filter, wash with cold water, and dry.
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Method B (Oily Product): If an oil forms, extract the aqueous mixture with Dichloromethane (
). Wash the organic layer with brine, dry over anhydrous , and concentrate.
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Refinement: If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel; DCM:MeOH:NH4OH gradient).
Workflow Diagram
Figure 2: Purification logic flow for isolating the target amine.
Characterization & Data Analysis
To validate the synthesis, you must confirm the loss of the chlorine atom and the incorporation of the ethylenediamine chain.
NMR Interpretation (Expected Data)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.8 - 7.9 | Doublet ( | 1H | H-4 (Quinoline) | Deshielded by ring current; characteristic of quinoline. |
| 7.5 - 7.7 | Multiplet | 2H | H-5, H-8 | Aromatic protons. |
| 7.2 - 7.4 | Multiplet | 2H | H-6, H-7 | Aromatic protons. |
| 6.7 - 6.8 | Doublet ( | 1H | H-3 (Quinoline) | Diagnostic Peak: Significant upfield shift compared to SM due to electron donation from the amine at C2. |
| 5.5 - 6.0 | Broad Singlet | 1H | Ar-NH -CH2 | Exchangeable proton; confirms substitution. |
| 3.4 - 3.6 | Multiplet/Triplet | 2H | Ar-NH-CH2 - | Methylene adjacent to the aromatic amine. |
| 2.9 - 3.1 | Multiplet/Triplet | 2H | -CH2-CH2 -NH2 | Methylene adjacent to the primary amine. |
| 1.5 - 2.0 | Broad Singlet | 2H | -NH2 | Terminal primary amine (shift varies with concentration/water). |
Mass Spectrometry (ESI-MS)
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Molecular Formula:
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Calculated MW: 187.24 Da
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Expected Signal:
m/z. -
Validation: Absence of characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) confirms complete displacement of the chloride.
Troubleshooting & Safety
Common Failure Modes
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Bis-Substitution:
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Symptom:[2] Insoluble precipitate in reaction; MS shows peak at ~316 m/z.
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Cause: Insufficient excess of ethylenediamine.
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Fix: Increase ethylenediamine to 20 equivalents.
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Incomplete Conversion:
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Symptom:[2] Persistence of SM spot on TLC.
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Fix: Increase temperature (ensure true reflux) or extend time.
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Safety Protocols
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Ethylenediamine: Highly corrosive, sensitizer, and flammable. Handle only in a fume hood. Wear butyl rubber gloves if possible (nitrile offers limited protection against diamines).
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2-Chloroquinoline: Irritant. Avoid dust inhalation.
References
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General Synthesis of 2-Aminoquinolines
- Methodology: Nucleophilic substitution of 2-chloroquinolines with amines is a standard transform
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Source: Yang, Y.-Q., et al. "Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines." SynOpen, 2017, 1, 0056–0060. Link
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Reaction Mechanism & Kinetics
- Context: Kinetics of amine substitution on heteroarom
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Source: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link
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Applications in Ligand Chemistry
- Context: Use of quinoline-diamine ligands in metal complexes.
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Source: "Synthesis and characterization of quinoline-based ligands." ResearchGate. Link
